Cas no 895796-81-3 (3-(morpholin-4-yl)-4H-thiochromen-4-one)

3-(Morpholin-4-yl)-4H-thiochromen-4-one is a heterocyclic compound featuring a thiochromenone core substituted with a morpholine moiety at the 3-position. This structure imparts unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry and organic synthesis. The morpholine group enhances solubility and bioavailability, while the thiochromenone scaffold offers potential for diverse functionalization. Its rigid framework is advantageous in the design of pharmacologically active molecules, particularly in targeting enzyme inhibition or receptor modulation. The compound’s stability and synthetic versatility make it suitable for applications in drug discovery and material science. Careful handling is recommended due to its reactivity under certain conditions.
3-(morpholin-4-yl)-4H-thiochromen-4-one structure
895796-81-3 structure
商品名:3-(morpholin-4-yl)-4H-thiochromen-4-one
CAS番号:895796-81-3
MF:C13H13NO2S
メガワット:247.313
MDL:MFCD08003642
CID:3102936
PubChem ID:7552658

3-(morpholin-4-yl)-4H-thiochromen-4-one 化学的及び物理的性質

名前と識別子

    • 3-(morpholin-4-yl)-4H-thiochromen-4-one
    • HMS3513N21
    • 3-morpholin-4-ylthiochromen-4-one
    • AKOS021972032
    • EN300-234799
    • F2032-0034
    • 3-Morpholin-4-yl-thiochromen-4-one
    • CCG-190331
    • 895796-81-3
    • MDL: MFCD08003642
    • インチ: InChI=1S/C13H13NO2S/c15-13-10-3-1-2-4-12(10)17-9-11(13)14-5-7-16-8-6-14/h1-4,9H,5-8H2
    • InChIKey: PUMVHOYXQZHZHK-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 247.06669983Da
  • どういたいしつりょう: 247.06669983Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 4
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 336
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2
  • トポロジー分子極性表面積: 54.8Ų

3-(morpholin-4-yl)-4H-thiochromen-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-234799-10.0g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
10.0g
$3131.0 2024-06-19
Enamine
EN300-234799-0.1g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
0.1g
$640.0 2024-06-19
Life Chemicals
F2032-0034-0.25g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
0.25g
$245.0 2023-09-06
Life Chemicals
F2032-0034-10g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
10g
$3263.0 2023-09-06
TRC
M234426-500mg
3-morpholin-4-yl-thiochromen-4-one
895796-81-3
500mg
$ 410.00 2022-06-04
Enamine
EN300-234799-1.0g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
1.0g
$728.0 2024-06-19
Enamine
EN300-234799-5.0g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3 95%
5.0g
$2110.0 2024-06-19
Enamine
EN300-234799-10g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3
10g
$3131.0 2023-09-15
Enamine
EN300-234799-1g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3
1g
$728.0 2023-09-15
Enamine
EN300-234799-5g
3-(morpholin-4-yl)-4H-thiochromen-4-one
895796-81-3
5g
$2110.0 2023-09-15

3-(morpholin-4-yl)-4H-thiochromen-4-one 関連文献

3-(morpholin-4-yl)-4H-thiochromen-4-oneに関する追加情報

Introduction to 3-(morpholin-4-yl)-4H-thiochromen-4-one (CAS No. 895796-81-3)

3-(morpholin-4-yl)-4H-thiochromen-4-one, identified by its Chemical Abstracts Service (CAS) number 895796-81-3, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This molecule belongs to the thiochromenone class, a structural motif known for its diverse biological activities and potential therapeutic applications. The presence of a morpholine substituent in the molecular framework enhances its pharmacological profile, making it a promising candidate for further investigation in drug discovery.

The structural composition of 3-(morpholin-4-yl)-4H-thiochromen-4-one encompasses a benzothiophene core modified with a morpholine ring at the 3-position and a carbonyl group at the 4-position. This unique arrangement imparts distinct electronic and steric properties, which are critical for its interaction with biological targets. The compound's ability to modulate various cellular pathways has positioned it as a subject of intense research interest, particularly in the development of novel therapeutic agents.

In recent years, advancements in computational chemistry and high-throughput screening have facilitated the exploration of 3-(morpholin-4-yl)-4H-thiochromen-4-one's potential applications. Studies have highlighted its significance in inhibiting key enzymes and receptors involved in inflammatory and neurodegenerative diseases. The morpholine moiety, in particular, has been shown to enhance binding affinity and selectivity, which are crucial factors in drug design.

One of the most compelling aspects of 3-(morpholin-4-yl)-4H-thiochromen-4-one is its role as a scaffold for derivative development. Researchers have synthesized various analogs to optimize its pharmacokinetic and pharmacodynamic properties. These derivatives exhibit improved solubility, bioavailability, and target specificity, making them valuable tools for preclinical and clinical studies. The compound's versatility has also led to investigations into its antimicrobial and anti-cancer properties.

The synthesis of 3-(morpholin-4-yl)-4H-thiochromen-4-one involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques ensure that the final product meets the stringent standards required for pharmaceutical applications.

Current research indicates that 3-(morpholin-4-yl)-4H-thiochromen-4-one exhibits notable anti-inflammatory effects by modulating cytokine production and inhibiting inflammatory signaling pathways. Preclinical studies have demonstrated its ability to reduce inflammation in animal models without significant side effects. This makes it an attractive candidate for developing treatments for chronic inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory properties, 3-(morpholin-4-yl)-4H-thiochromen-4-one has shown promise in combating neurodegenerative diseases like Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier and interact with specific neuronal receptors has been investigated extensively. Early clinical trials have reported encouraging results, suggesting that this compound may serve as a foundation for novel therapeutics targeting neurodegeneration.

The compound's mechanism of action involves intricate interactions with biological targets at the molecular level. High-resolution crystallographic studies have provided insights into how 3-(morpholin-4-yl)-4H-thiochromen-4-one binds to its receptors, offering a basis for rational drug design. These structural insights have enabled researchers to fine-tune the molecule's properties, enhancing its efficacy and reducing potential toxicity.

The pharmaceutical industry has taken note of 3-(morpholin-4-yl)-4H-thiochromen-4-one's potential, leading to several collaborations between academic institutions and biotechnology companies. These partnerships aim to accelerate the translation of laboratory findings into clinical applications. The compound's unique structure and demonstrated biological activity make it a cornerstone in the quest for innovative therapeutic solutions.

Future directions in research on 3-(morpholin-4-yl)-4H-thiochromen-4-one include exploring its role in metabolic disorders and cancer metabolism. Preliminary studies suggest that it may influence key metabolic pathways involved in tumor growth and progression. By targeting these pathways, 3-(morpholin-4-yl)-4H-thiochromen-4-one could emerge as a novel anti-cancer agent with distinct mechanisms compared to existing therapies.

The synthesis and characterization of 3-(morpholin-4-y1)-thiochromenone derivatives continue to be areas of active investigation. Researchers are leveraging cutting-edge techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structure-property relationships of these compounds. These advancements are crucial for understanding how structural modifications affect biological activity.

In conclusion, 3-(morpholinol)-thiopheneone (CAS No. 89579681) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structural features, combined with promising preclinical results, position it as a valuable asset in drug discovery efforts aimed at treating inflammation-related diseases, neurodegenerative disorders, and cancer. As research progresses, further insights into its mechanisms of action will undoubtedly pave the way for innovative therapeutic strategies.

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